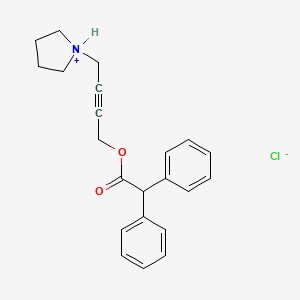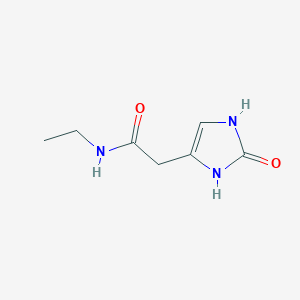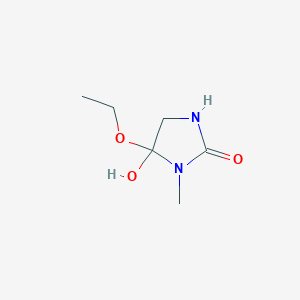
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate is a chemical compound with the molecular formula C21H25NO3. This compound is known for its unique structure, which includes a benzofuran ring fused with a phenyl group and a diethylaminoethyl ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate typically involves the esterification of 2,3-dihydro-3-phenyl-3-benzofurancarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Formation of benzofuran-3-ol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The benzofuran ring structure allows for interactions with biological membranes, potentially affecting cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethyl 7-hydroxy-4-methylcoumarin: Similar in structure but contains a coumarin ring instead of a benzofuran ring.
3-(2-(Diethylamino)ethyl)phenol: Contains a phenol group instead of a benzofuran ring.
3-[2-(Diethylamino)ethyl]-1-[(4-fluorobenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one: Contains an indole ring instead of a benzofuran ring.
Uniqueness
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate is unique due to its benzofuran ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
22194-37-2 |
|---|---|
Fórmula molecular |
C21H25NO3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 3-phenyl-2H-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H25NO3/c1-3-22(4-2)14-15-24-20(23)21(17-10-6-5-7-11-17)16-25-19-13-9-8-12-18(19)21/h5-13H,3-4,14-16H2,1-2H3 |
Clave InChI |
FHMICEFJCXNAPY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1(COC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



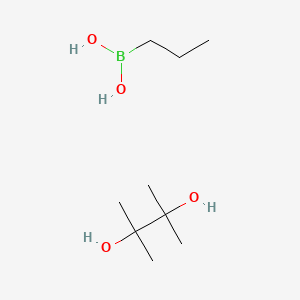
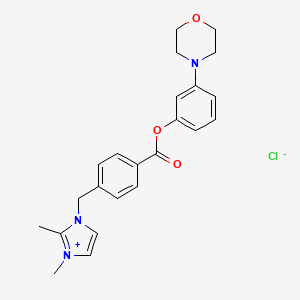
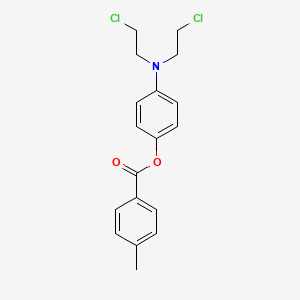
![2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B12821067.png)
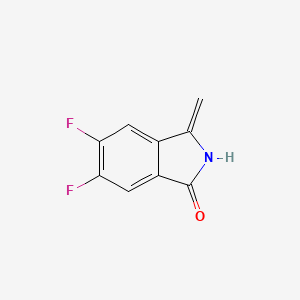
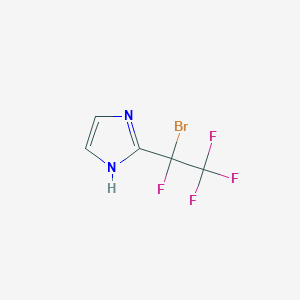
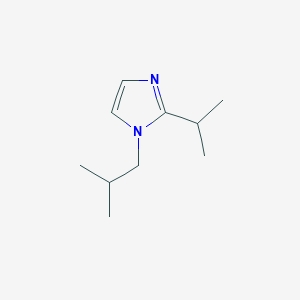
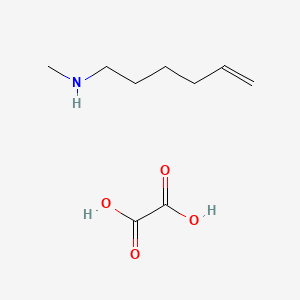
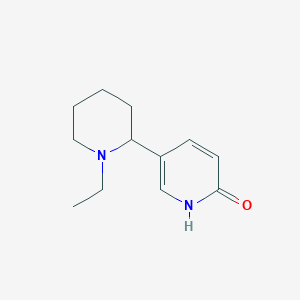
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
